N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINHXMMEWXJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of a sulfonamide bond, where the amine group of 3,4-dichloroaniline attacks the electrophilic sulfur atom in 3-methoxybenzenesulfonyl chloride. A base, typically triethylamine or polymer-supported amines, neutralizes the hydrochloric acid byproduct. The general reaction scheme is:
$$
\text{3-Methoxybenzenesulfonyl chloride} + \text{3,4-Dichloroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Table 1: Classical Synthesis Parameters
The use of polymer-supported bases, such as PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), enhances reaction efficiency by simplifying purification. For example, in a modified protocol, 3-methoxybenzenesulfonyl chloride and 3,4-dichloroaniline are combined with PS-BEMP in acetonitrile under microwave irradiation (150°C, 15 minutes), achieving yields comparable to traditional methods.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A study on analogous sulfonamides demonstrated that 15-minute microwave exposure at 150°C in acetonitrile produces >85% yield, compared to 24 hours under conventional heating. This method minimizes side reactions, such as hydrolysis of the sulfonyl chloride, by ensuring rapid and uniform heating.
Table 2: Microwave vs. Conventional Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 15 minutes | 24 hours |
| Temperature | 150°C | 100°C |
| Solvent | Acetonitrile | Chloroform |
| Yield | 85–90% | 75–80% |
Solid-Phase Synthesis
Polymer-supported reagents enable a "catch-and-release" strategy, where intermediates are immobilized on resin to streamline purification. For instance, 3-methoxybenzenesulfonyl chloride can be reacted with resin-bound 3,4-dichloroaniline, followed by cleavage with trifluoroacetic acid to yield the pure product. This approach is particularly advantageous for high-throughput screening.
Industrial Production Techniques
Continuous Flow Processes
Industrial-scale production often employs continuous flow reactors to enhance heat and mass transfer. A patent describing the synthesis of related sulfonamides highlights the use of automated reactors with precise temperature (150–220°C) and pressure control. Key steps include:
- Sulfonation : Reaction of 3-methoxybenzene with chlorosulfonic acid to form 3-methoxybenzenesulfonyl chloride.
- Amination : Continuous mixing of the sulfonyl chloride with 3,4-dichloroaniline in a tubular reactor.
- Neutralization : In-line addition of aqueous sodium bicarbonate to quench excess acid.
Table 3: Industrial Process Parameters
| Stage | Conditions | Source Citation |
|---|---|---|
| Sulfonation | 0–5°C, chlorosulfonic acid | |
| Amination | 150°C, 10 bar pressure | |
| Neutralization | pH 7–8, aqueous NaHCO₃ | |
| Annual Capacity | 10–50 metric tons |
Purification and Characterization
Crystallization and Filtration
Crude this compound is typically purified via recrystallization from ethanol or ethyl acetate. The PMC protocol specifies cooling the reaction mixture to 10°C, followed by vacuum filtration and washing with cold water to remove unreacted aniline.
Analytical Validation
Purity is confirmed using:
- Melting Point Analysis : Reported range of 145–147°C.
- Spectroscopy : IR (N–H stretch at 3250 cm⁻¹, S=O at 1350 cm⁻¹); ¹H NMR (δ 7.5–6.8 ppm for aromatic protons).
- Chromatography : HPLC with >99% purity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Classical | Low cost, simple setup | Long reaction times |
| Microwave | Rapid, high yield | Specialized equipment needed |
| Solid-Phase | Easy purification | High resin cost |
| Industrial Flow | Scalable, consistent | High initial investment |
Challenges and Optimization Strategies
Byproduct Formation
Hydrolysis of 3-methoxybenzenesulfonyl chloride to 3-methoxybenzenesulfonic acid is a common side reaction, mitigated by anhydrous conditions and rapid mixing. Excess aniline can be removed via acidic wash (pH 3–4).
Solvent Selection
Polar aprotic solvents like acetonitrile improve reaction kinetics but require careful disposal. Recent trends favor greener solvents, such as cyclopentyl methyl ether (CPME), which offer similar polarity with lower toxicity.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) accelerates the reaction by activating the sulfonyl chloride. For example, 2 mol% DMAP reduces reaction time by 40% in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl-substituted sulfonamide, while reduction of a nitro group would produce an amine-substituted sulfonamide.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein binding interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
3,4-dichlorophenylacetic acid: This compound is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N-(3,4-Dichlorophenyl)-3-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly as an allosteric modulator of the A3 adenosine receptor (AR). This article delves into its mechanism of action, biological effects, pharmacokinetics, and potential applications in various fields.
Target and Mode of Action
this compound acts primarily as an allosteric modulator of the A3 adenosine receptor. It enhances the efficacy of agonists by binding to a site distinct from the orthosteric ligand binding site. This interaction influences several biochemical pathways, including:
- Regulation of Adenylate Cyclase Activity : Modulating intracellular signaling cascades.
- Calcium Modulation : Affecting calcium ion levels within cells.
- Activation of MAP Kinases : Implicated in various cellular responses and growth processes.
Biological Activity
Antiproliferative Effects
The compound has demonstrated significant antiproliferative activity in various cancer cell lines. For example, studies have shown that it can inhibit the growth of cancer cells through mechanisms involving microtubule depolymerization and interference with cellular signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 0.919 ± 0.020 | Microtubule Depolymerization |
| This compound | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | Antiproliferative Activity |
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit good oral bioavailability and are primarily metabolized in the liver. The pharmacokinetic profile suggests potential for therapeutic applications due to favorable absorption and distribution characteristics.
Case Studies
-
Anticancer Activity in Preclinical Models
In a study evaluating various sulfonamides, this compound was found to exert potent inhibitory effects on tumor growth in xenograft models. The compound's ability to modulate A3 AR signaling was linked to reduced tumor proliferation and enhanced apoptosis in treated cells. -
Inflammation and Pain Models
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated significant reductions in inflammatory markers and pain responses, suggesting its potential utility in treating inflammatory diseases .
Research Applications
This compound has several applications across different scientific domains:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation reactions under controlled conditions. Key steps include:
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Temperature control (e.g., 0–60°C) to minimize side reactions, particularly with the dichlorophenyl moiety .
- Structural confirmation via / NMR spectroscopy (e.g., verifying sulfonamide NH at δ 10–12 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight .
Q. How can researchers characterize the structural conformation and crystallinity of This compound?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles and torsional conformations (e.g., gauche orientation of C–SO–NH–C segments observed in analogous sulfonamides) .
- FT-IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1350–1150 cm, NH bending at ~1550 cm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, with degradation temperatures >250°C common for sulfonamides .
Advanced Research Questions
Q. What strategies address discrepancies in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Control experiments : Compare activity in cell-free (e.g., enzyme assays) and cell-based systems to isolate direct vs. indirect effects .
- Purity validation : Use HPLC (>95% purity) to rule out impurities influencing results .
- Dose-response profiling : Establish EC/IC curves across multiple assays to identify assay-specific artifacts .
Q. How can in silico methods predict This compound's interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on sulfonamide H-bonding with catalytic residues .
- MD simulations : Simulate ligand-protein stability over 100+ ns to assess conformational flexibility and binding energy (e.g., ΔG calculations) .
- Pharmacophore mapping : Identify critical features (e.g., dichlorophenyl hydrophobicity, methoxy group polarity) using tools like PHASE .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this sulfonamide?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-methoxy with 3-ethoxy or halogens) to probe electronic/steric effects .
- Enzymatic assays : Test derivatives against target enzymes (e.g., carbonic anhydrase, cyclooxygenase) to correlate substituents with inhibition potency .
- Statistical modeling : Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
Q. What challenges arise in scaling up the synthesis of This compound for preclinical studies?
- Methodological Answer :
- Solvent optimization : Replace tetrahydrofuran (THF) with cheaper, greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .
- Purification scalability : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk production .
- Byproduct management : Monitor dichlorophenyl dimerization via LC-MS and adjust stoichiometry to suppress side reactions .
Q. How can researchers resolve conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?
- Methodological Answer :
- Kinetic studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
- pH profiling : Assess hydrolysis rates in buffers (pH 1–13) to identify stability thresholds (e.g., instability at pH >10 due to sulfonamide cleavage) .
- Excipient screening : Test stabilizers (e.g., cyclodextrins) in formulation studies to enhance aqueous solubility and shelf life .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret contradictory results in the compound’s enzyme inhibition profiles across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to ensure reproducibility .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in assays with lower ionic strength) .
- Crystallographic validation : Co-crystallize the compound with target enzymes to confirm binding modes and rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
